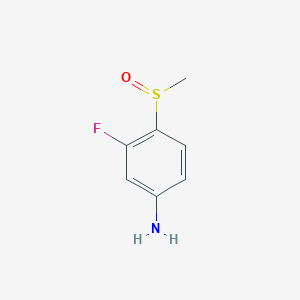

3-Fluoro-4-methanesulfinylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methylsulfinylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNOS/c1-11(10)7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRMITDYKJNEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 4 Methanesulfinylaniline

Retrosynthetic Analysis of 3-Fluoro-4-methanesulfinylaniline

A retrosynthetic analysis of this compound suggests a logical disconnection at the sulfoxide group. This approach points to the oxidation of the corresponding sulfide, 3-fluoro-4-(methylthio)aniline, as the final key step. Further disconnection of the sulfide precursor at the C-S bond reveals a substituted aniline (B41778) and a methylthiol source as potential starting materials. This analysis forms the basis for the synthetic strategies discussed below.

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound hinges on the effective preparation of its precursors and the strategic manipulation of functional groups.

Routes to 3-Fluoro-4-aminobenzenesulfonyl Derivatives

While not a direct precursor to the target sulfinyl compound, the synthesis of related 3-fluoro-4-aminobenzenesulfonyl derivatives provides insights into the functionalization of the aromatic ring. A common strategy involves the reduction of a nitro group to an amine. For instance, the synthesis of 3-fluoro-4-morpholinoaniline, a related compound, begins with the substitution of morpholine onto 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group using iron powder and ammonium chloride. This highlights a feasible route to introduce the amino group at a late stage of the synthesis.

Strategies for Introducing the Sulfinyl Moiety

The introduction of the methanesulfinyl group is the cornerstone of this synthesis. A direct approach to forming the aryl sulfoxide is challenging. Therefore, a two-step process is typically employed: first, the introduction of a methylthio (-SCH3) group to form an aryl methyl sulfide, followed by its selective oxidation.

Selective Oxidation Techniques for Sulfide to Sulfinyl Conversion

The selective oxidation of the sulfide to the sulfoxide is a critical transformation that requires careful selection of the oxidizing agent and reaction conditions to prevent over-oxidation to the corresponding sulfone. A variety of reagents have been developed for this purpose.

Common Oxidizing Agents and Conditions:

| Oxidizing Agent | Catalyst/Conditions | Selectivity |

| Hydrogen Peroxide | Metal catalysts (e.g., Mn2ZnO4 spinel nanoparticles) | High selectivity to sulfoxide |

| Sodium Hypochlorite Pentahydrate | Catalyst-free, aqueous acetonitrile | High yields and selectivity |

| Electrochemical Oxidation | NaCl as electrolyte and redox mediator | Good to excellent yields |

For instance, the use of Mn2ZnO4 spinel nanoparticles as a heterogeneous catalyst with hydrogen peroxide allows for the selective oxidation of sulfides to sulfoxides at ambient temperature. Similarly, sodium hypochlorite pentahydrate crystals in aqueous acetonitrile provide a catalyst-free and environmentally benign method for this conversion, yielding sulfoxides in high yields with minimal sulfone byproduct. Electrochemical methods using sodium chloride as a dual electrolyte and redox mediator also offer a scalable and selective route to sulfoxides.

Advanced Synthetic Approaches and Reaction Optimization

Modern synthetic chemistry offers advanced catalytic methods that can improve the efficiency and selectivity of the synthesis of this compound and its precursors.

Catalytic Methods for C-S Bond Formation and Oxidation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-S bonds. For the synthesis of the 3-fluoro-4-(methylthio)aniline precursor, a palladium-catalyzed coupling of a corresponding aryl halide (e.g., 4-bromo-2-fluoroaniline) with a methylthiol source could be a viable strategy. Various palladium catalysts, often in combination with specific ligands, can facilitate this transformation with high efficiency and functional group tolerance. For example, palladium complexes with N-heterocyclic carbene (NHC) ligands have shown high activity in C-S cross-coupling reactions.

For the oxidation step, catalytic methods offer significant advantages in terms of selectivity and sustainability. The aforementioned use of Mn2ZnO4 spinel nanoparticles is an example of a heterogeneous catalytic system that allows for easy separation and reuse of the catalyst. Other transition metal catalysts can also be employed for the selective oxidation of sulfides to sulfoxides.

Stereoselective Synthesis of Sulfinyl Group

The synthesis of this compound presents a significant stereochemical challenge due to the presence of a sulfoxide group, which is a stereogenic center. The controlled, asymmetric oxidation of the prochiral sulfide intermediate, 2-fluoro-1-(methylthio)-4-nitrobenzene, is paramount to obtaining enantiomerically enriched or pure this compound.

Several methodologies have been developed for the asymmetric oxidation of sulfides to sulfoxides. Among the most prominent and reliable are those employing chiral metal complexes as catalysts. The Kagan-Modena oxidation, which utilizes a titanium-diethyl tartrate complex, is a well-established method for achieving high enantioselectivity in sulfide oxidations. libretexts.orgresearchgate.netwiley-vch.de This system, often referred to as the modified Sharpless reagent, typically involves the use of a stoichiometric amount of the chiral complex, although catalytic versions have also been developed. researchgate.net

The general protocol for a Kagan-type asymmetric sulfoxidation involves the pre-formation of the chiral catalyst by reacting titanium(IV) isopropoxide with a chiral tartrate ester, such as diethyl tartrate (DET), in the presence of water. This complex then mediates the oxidation of the sulfide by an oxidant, commonly an alkyl hydroperoxide like cumene hydroperoxide (CHP), which often provides higher enantiomeric excesses (ee) than tert-butyl hydroperoxide. researchgate.net

Beyond the Kagan-Modena protocol, other metal-based catalytic systems have been investigated for asymmetric sulfoxidation. Vanadium complexes with chiral Schiff base ligands have demonstrated high efficiency and enantioselectivity. researchgate.net Similarly, iron and manganese-based catalysts are also subjects of ongoing research for more sustainable and cost-effective oxidation processes. researchgate.net Enzymatic oxidations, employing monooxygenases, offer another powerful tool for achieving high enantioselectivity under mild conditions, representing a green alternative to metal-based catalysts. libretexts.org

| Catalytic System | Chiral Ligand | Typical Oxidant | Reported Enantiomeric Excess (ee) for Aryl Alkyl Sulfides | Key Advantages |

|---|---|---|---|---|

| Titanium-based | Diethyl Tartrate (DET) | Cumene Hydroperoxide (CHP) | Up to >95% | Well-established, high enantioselectivity for a broad range of substrates. researchgate.net |

| Vanadium-based | Chiral Salen-type Ligands | Hydrogen Peroxide (H₂O₂) | Often >90% | High catalytic turnover, use of a greener oxidant. |

| Enzymatic | Cyclohexanone Monooxygenase (CHMO) | Molecular Oxygen (O₂) | Often >99% | Excellent enantioselectivity, mild reaction conditions, environmentally benign. libretexts.org |

Flow Chemistry and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of processes that are not only efficient but also safe, sustainable, and scalable. The proposed synthesis of this compound can be significantly improved by incorporating principles of flow chemistry and green chemistry.

Flow Chemistry:

Continuous flow chemistry offers numerous advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents, such as nitration and certain oxidation steps. researchgate.net Each step of the proposed synthesis can be adapted to a flow regime.

Nucleophilic Aromatic Substitution (SNAr): The reaction of 1,2-difluoro-4-nitrobenzene with sodium thiomethoxide can be performed in a heated microreactor or a tube reactor. This allows for precise control of temperature and residence time, potentially leading to higher yields and fewer byproducts compared to batch reactions. vapourtec.comnih.gov

Sulfide Oxidation: The oxidation of the sulfide intermediate is often exothermic. A flow reactor provides a high surface-area-to-volume ratio, enabling efficient heat dissipation and preventing thermal runaways. This is particularly important for maintaining selectivity and preventing over-oxidation to the sulfone. researchgate.net

Nitro Group Reduction: The reduction of the nitro group, whether through catalytic hydrogenation or other methods, can also be effectively managed in a flow system, such as a packed-bed reactor containing the catalyst. This allows for safe handling of hydrogen gas and efficient catalyst-product separation.

Green Chemistry Considerations:

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Several aspects of the proposed synthesis can be optimized from a green chemistry perspective.

Solvent Selection: The use of hazardous solvents should be minimized. Exploring greener alternatives such as water, ethanol, or supercritical fluids for the various synthetic steps would be beneficial. For instance, some anilines can be synthesized in aqueous media. tandfonline.com

Catalysis: Employing catalytic methods over stoichiometric reagents is a core principle of green chemistry. The use of catalytic systems for both the asymmetric sulfoxidation and the nitro group reduction aligns with this principle.

Alternative Reagents: The reduction of the nitro group often employs metal hydrides or catalytic hydrogenation. Researchers at the University of Glasgow have developed an electrochemical method for reducing nitroarenes to anilines at room temperature and pressure using a redox mediator, which could offer a more sustainable alternative. specchemonline.com

Atom Economy: The synthetic route should be designed to maximize the incorporation of all materials used in the process into the final product. The proposed route generally has good atom economy, but further optimization to minimize waste is always a goal.

Energy Efficiency: Performing reactions at ambient temperature and pressure, where possible, reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. tandfonline.com

Scale-Up Synthesis and Process Chemistry of this compound

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful consideration of various process chemistry principles to ensure safety, efficiency, robustness, and cost-effectiveness. criver.comwikipedia.org

Key Considerations for Scale-Up:

Process Safety: A thorough safety assessment of each synthetic step is critical. The starting material, 1,2-difluoro-4-nitrobenzene, and the subsequent nitro-containing intermediates are potentially energetic and require careful handling. The oxidation step is exothermic and must be well-controlled to prevent thermal runaway. A comprehensive risk assessment, including calorimetric studies, would be necessary to understand the thermal hazards. criver.com

Route Optimization: The synthetic route chosen for scale-up must be robust and reproducible. This involves optimizing reaction parameters such as temperature, pressure, reaction time, and stoichiometry to maximize yield and minimize the formation of impurities. criver.com

Reagent and Solvent Selection: On a large scale, the cost and availability of reagents and solvents become major factors. The choice of catalyst for the asymmetric oxidation, for example, would need to balance enantioselectivity with cost and ease of handling.

Work-up and Purification: Laboratory-scale purification methods like column chromatography are generally not feasible for large-scale production. The process should be designed to yield a product that can be purified by crystallization, which is more amenable to scale-up. This requires careful control over the impurity profile of the final product.

Process Analytical Technology (PAT): The implementation of in-process controls and real-time analytical monitoring can help ensure consistency and quality throughout the manufacturing process. This allows for adjustments to be made during the synthesis to maintain the desired product specifications.

Reactivity and Reaction Mechanisms of 3 Fluoro 4 Methanesulfinylaniline

Nucleophilic and Electrophilic Reactivity at the Aniline (B41778) Nitrogen

The aniline nitrogen in 3-Fluoro-4-methanesulfinylaniline possesses a lone pair of electrons, making it a nucleophilic center. This allows it to participate in reactions with various electrophiles. The -NH2 group is an electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. byjus.com

However, the reactivity of the aniline nitrogen can be influenced by the other substituents on the ring. The fluorine atom and the methanesulfinyl group are both electron-withdrawing groups, which can decrease the nucleophilicity of the aniline nitrogen to some extent. In strongly acidic media, the aniline nitrogen can be protonated to form an anilinium ion. This protonation deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position. byjus.com

It is also important to note that the lone pair on the nitrogen can lead to complex formation with Lewis acids, such as those used in Friedel-Crafts reactions. This can prevent the desired reaction from occurring. youtube.com

Aromatic Substitution Reactions on the Fluorinated Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino group. byjus.com This directing effect would typically favor substitution at the ortho and para positions relative to the amino group. However, the positions are already occupied by the fluorine and methanesulfinyl groups. The fluorine atom is an ortho, para-director, while the methanesulfinyl group's directing influence is more complex.

Electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are common for anilines. byjus.commasterorganicchemistry.com For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com In the case of this compound, the available positions for substitution are at C2 and C6. The regioselectivity of such reactions would be determined by the combined electronic and steric effects of the existing substituents.

Nucleophilic aromatic substitution (SNAr) on the fluorinated benzene ring is also a possibility, particularly at the carbon bearing the fluorine atom. The success of such reactions often depends on the presence of strong electron-withdrawing groups and the nature of the nucleophile. researchgate.netnih.govrsc.org For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate can be displaced by a fluoride (B91410) anion. researchgate.netnih.gov

Transformations Involving the Sulfinyl Group

The methanesulfinyl group (-SOCH3) is a key functional group in this compound and can undergo several important transformations.

Oxidation to Sulfonyl Derivatives

The sulfinyl group can be oxidized to a sulfonyl group (-SO2CH3). This transformation is a common reaction for sulfoxides and can be achieved using various oxidizing agents. The resulting sulfonyl group is a strong electron-withdrawing group and can significantly influence the reactivity of the aromatic ring.

Chiral Sulfinyl Group Reactivity

The sulfur atom in the sulfinyl group is a stereogenic center, meaning that this compound can exist as a pair of enantiomers. Chiral sulfinyl compounds are valuable in asymmetric synthesis, acting as chiral auxiliaries to control the stereochemical outcome of reactions. bioorganica.com.uaresearchgate.netnih.govresearchgate.net The stereochemistry at the sulfur center can influence the diastereoselectivity of reactions occurring at other parts of the molecule. bioorganica.com.ua For example, chiral sulfinyl groups have been used in the asymmetric synthesis of fluorinated amines and amino acids. bioorganica.com.uaresearchgate.net The stereoselectivity of these reactions can be influenced by factors such as the nature of the reactants and the reaction conditions. msu.edu

Mechanistic Investigations using Kinetic and Spectroscopic Methods

Detailed mechanistic studies on the reactivity of this compound are not extensively documented in the provided search results. However, general principles of related reactions can be applied. Kinetic studies of electrophilic aromatic substitution in substituted anilines have been performed to understand the factors influencing reaction rates. researchgate.net For instance, the kinetics of the reaction of anilines with 4,6-dinitrobenzofuroxan have been reported. researchgate.net

Spectroscopic methods such as NMR (1H, 13C, 19F), IR, and mass spectrometry are crucial for characterizing the products of the reactions described above and for elucidating reaction mechanisms. researchgate.netnih.gov For example, 19F NMR would be particularly useful for probing changes in the electronic environment around the fluorine atom during reactions. nih.gov X-ray crystallography can provide definitive information on the three-dimensional structure of the molecule and its derivatives, including the stereochemistry of the chiral sulfinyl group. nih.gov

Derivatization and Synthetic Applications of 3 Fluoro 4 Methanesulfinylaniline

Preparation of Amide and Urea (B33335) Derivatives

The primary amine group of 3-fluoro-4-methanesulfinylaniline serves as a key functional handle for the synthesis of amide and urea derivatives. These transformations are fundamental in medicinal chemistry for creating compounds with diverse biological activities.

The preparation of amide derivatives typically involves the acylation of the aniline (B41778) nitrogen. This can be achieved through various established methods. One common approach is the Schotten-Baumann reaction, where this compound is treated with an acyl chloride or anhydride (B1165640) in the presence of a base, such as a tertiary amine or pyridine, to yield the corresponding N-(3-fluoro-4-(methylsulfinyl)phenyl)amide. Alternatively, peptide coupling reagents, widely used in peptide synthesis, offer a mild and efficient route. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate a carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily reacts with this compound to form the amide bond with high yields.

A study on the related compound, 3-fluoro-4-morpholinoaniline, demonstrated the successful synthesis of carbamate (B1207046) derivatives, which share a similar synthetic principle with ureas, highlighting the feasibility of these reactions on a similarly substituted aniline core. ossila.com

Formation of Heterocyclic Compounds Incorporating the 3-Fluoro-4-(methanesulfinyl)phenyl Moiety

The structural framework of this compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are of significant interest in drug discovery and materials science.

Synthesis of Quinoline and Quinoxaline Derivatives

Quinoline derivatives are a prominent class of heterocycles with a broad range of applications. Several classic named reactions can be envisioned for the synthesis of quinolines incorporating the 3-fluoro-4-(methylsulfinyl)phenyl moiety. The Skraup synthesis , a reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene, could potentially be applied. wikipedia.org In this scenario, this compound would react to form a 6-fluoro-7-(methylsulfinyl)quinoline. The Friedländer synthesis offers another route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.org To utilize this compound in a Friedländer synthesis, it would first need to be converted to a 2-amino-5-fluoro-4-(methylsulfinyl)benzaldehyde or a related ketone.

The synthesis of quinoxaline derivatives typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govsphinxsai.com Therefore, to prepare quinoxalines bearing the 3-fluoro-4-(methylsulfinyl)phenyl substituent, this compound would first need to be converted to the corresponding 1,2-diamino derivative, namely 3-fluoro-4-(methylsulfinyl)benzene-1,2-diamine. This diamine could then be reacted with various α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, to yield a range of substituted 6-fluoro-7-(methylsulfinyl)quinoxalines.

Incorporation into Oxadiazole and Thiazolidinone Scaffolds

1,3,4-Oxadiazoles are five-membered heterocyclic compounds known for their diverse pharmacological properties. A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. nih.govjchemrev.com To incorporate the 3-fluoro-4-(methylsulfinyl)phenyl moiety, one could start by converting this compound into the corresponding carboxylic acid hydrazide. This could be achieved by first diazotizing the aniline to form a nitrile, followed by hydrolysis to the carboxylic acid, esterification, and finally reaction with hydrazine (B178648) hydrate. The resulting 3-fluoro-4-(methylsulfinyl)benzohydrazide could then be reacted with various carboxylic acids or their derivatives, followed by cyclization, to yield 2-(3-fluoro-4-(methylsulfinyl)phenyl)-5-substituted-1,3,4-oxadiazoles.

Thiazolidinones , specifically 4-thiazolidinones, are another important class of heterocyclic compounds. The most common method for their synthesis is a one-pot, three-component reaction involving an amine, an aldehyde, and a mercaptoacetic acid derivative, often referred to as the Hantzsch thiazole (B1198619) synthesis. researchgate.netrsc.org In this reaction, this compound would be condensed with an aldehyde to form a Schiff base intermediate. Subsequent reaction with thioglycolic acid would lead to the formation of a 2-substituted-3-(3-fluoro-4-(methylsulfinyl)phenyl)thiazolidin-4-one. The nature of the substituent at the 2-position of the thiazolidinone ring can be varied by using different aldehydes in the initial condensation step.

Conjugation to Biomolecules and Peptides

Application in Medicinal Chemistry and Drug Discovery (focused on synthetic utility, not biological activity)

The synthetic versatility of this compound makes it an attractive starting material for the construction of more complex molecules with potential applications in medicinal chemistry.

Precursor for Active Pharmaceutical Ingredients (APIs)

The structural motifs accessible from this compound, such as substituted anilines, ureas, and various heterocycles, are prevalent in a wide range of active pharmaceutical ingredients (APIs). The fluorine atom is a common feature in modern pharmaceuticals, often introduced to block metabolic oxidation sites and improve pharmacokinetic properties. The sulfinyl group can act as a hydrogen bond acceptor and can be oxidized to a sulfonyl group, which is also a common pharmacophoric element.

While no specific marketed API has been identified as being directly synthesized from this compound in the surveyed literature, its close analogue, 3-fluoro-4-morpholinoaniline , is a known intermediate in the synthesis of the antibiotic Linezolid (B1675486) . researchgate.net This highlights the utility of such fluorinated aniline building blocks in the development of important therapeutic agents. The synthetic pathways established for the derivatization of this compound provide a clear roadmap for its use as a precursor in the synthesis of novel and potentially bioactive compounds. The ability to readily generate diverse libraries of amides, ureas, and heterocyclic compounds from this starting material underscores its importance in drug discovery programs. For instance, a related compound, 4-fluoro-3-(methylsulphonyl)aniline, is utilized as a building block in organic synthesis for medicinal chemistry applications.

Building Block for Ligands and Probes

The utility of a molecule as a building block for ligands and probes hinges on its structural and electronic properties, which allow for further chemical modification and specific interactions with biological targets or sensor components. Fluorinated anilines, in general, are valuable precursors in medicinal chemistry and diagnostics due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and altered binding affinities.

However, a review of current scientific literature and chemical databases does not yield specific examples or detailed research findings where this compound is explicitly used as a foundational scaffold for the synthesis of ligands or molecular probes. While related compounds, such as 3-Fluoro-4-methylaniline and 3-Fluoro-4-morpholinoaniline, have been investigated as precursors for anti-cancer agents and antimicrobial compounds, this specific application has not been documented for this compound itself. researchgate.netbiosynth.com The presence of the methanesulfinyl group (-SOCH₃) offers a potential site for further chemical reactions, but its application in the development of targeted ligands or probes remains an area for future exploration.

Material Science Applications

In the realm of material science, fluorinated organic molecules are often explored for creating polymers, liquid crystals, and functional materials with specific thermal, optical, or electronic properties. The incorporation of fluorine can enhance characteristics like thermal stability and hydrophobicity.

Currently, there is no specific, documented research detailing the application of this compound in the development of synthetic materials. Investigations into related fluorinated aniline derivatives, such as 3-Fluoro-4-morpholinoaniline, have shown their utility in tuning the properties of carbon nanodots for applications in light-emitting diodes (LEDs). ossila.com This suggests a potential, yet unexplored, avenue for this compound in the synthesis of novel functional materials. The unique combination of the fluoro, amino, and methanesulfinyl groups could theoretically be leveraged to create materials with distinct properties, but such work has not been reported in the available scientific literature.

Computational Chemistry and Theoretical Studies of 3 Fluoro 4 Methanesulfinylaniline

Electronic Structure and Molecular Orbital Analysis

A thorough analysis of the electronic structure of 3-Fluoro-4-methanesulfinylaniline would involve quantum mechanical calculations to determine the distribution of electrons within the molecule. This would include mapping the electron density to identify regions of high and low electron concentration, which are crucial for understanding the molecule's reactivity.

Molecular orbital (MO) analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Currently, no specific studies detailing the electronic structure or providing a molecular orbital analysis for this compound have been found.

Conformational Analysis and Stereochemical Considerations

This compound possesses conformational flexibility around its single bonds, particularly the C-S and C-N bonds, and the potential for stereoisomerism at the sulfur atom of the sulfinyl group. A computational conformational analysis would involve scanning the potential energy surface by rotating these bonds to identify the most stable low-energy conformers.

Such studies would elucidate the preferred three-dimensional arrangement of the atoms and the energy barriers between different conformations. Understanding the stereochemical aspects is vital as different isomers can exhibit distinct chemical and biological properties.

No published conformational analysis or specific stereochemical studies for this compound are available.

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. For this compound, DFT could be employed to study various potential reactions, such as electrophilic aromatic substitution, oxidation of the sulfinyl group, or reactions involving the aniline (B41778) moiety.

These studies would involve locating the transition state structures and calculating the activation energies, providing a detailed, step-by-step understanding of how reactions proceed. This knowledge is invaluable for designing synthetic routes and predicting reaction outcomes.

There are no available DFT studies that elucidate reaction mechanisms involving this compound.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic properties of a molecule. For this compound, theoretical calculations could generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

These predicted spectra are instrumental in interpreting experimental data, aiding in the structural confirmation of the compound, and understanding the relationship between its structure and its spectroscopic signatures.

Specific predicted spectroscopic data for this compound from computational studies have not been reported in the literature.

Quantitative Structure-Activity Relationship (QSAR) Studies (focused on molecular descriptors, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the structural properties of a series of compounds and their activities. For this compound, a QSAR study would begin with the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties.

Examples of relevant molecular descriptors include molecular weight, logP (lipophilicity), polar surface area, and various quantum chemical descriptors derived from electronic structure calculations. These descriptors form the basis for building predictive models, even when focusing solely on the structural and physicochemical aspects rather than a specific biological endpoint.

No QSAR studies focused on the molecular descriptors of this compound have been identified.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For 3-Fluoro-4-methanesulfinylaniline (C_7H_8FNOS), the theoretical exact mass is calculated and compared against the experimentally measured value. The high accuracy of HRMS provides a high degree of confidence in the assigned molecular formula.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C_7H_8FNOS |

| Theoretical Exact Mass (Da) | 173.0305 |

| Experimentally Measured Mass (Da) | Data not available in search results |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of a compound in solution. A combination of one-dimensional and two-dimensional NMR experiments provides information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, helping to identify adjacent protons in the molecule. For this compound, COSY would show correlations between the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. This can help in determining the conformation of the molecule. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | Specific data not available | Specific data not available |

| Aromatic CH | Specific data not available | Specific data not available |

| Aromatic CH | Specific data not available | Specific data not available |

| C-F | - | Specific data not available |

| C-S | - | Specific data not available |

| C-NH₂ | - | Specific data not available |

| S-CH₃ | Specific data not available | Specific data not available |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable and sensitive technique for characterizing this compound. wikipedia.orgaiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. aiinmr.combiophysics.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a unique fingerprint of the molecule. biophysics.org Furthermore, coupling between the fluorine and nearby protons (¹H-¹⁹F coupling) can provide additional structural information. wikipedia.org The wide chemical shift range of ¹⁹F NMR, typically around 800 ppm, minimizes signal overlap, which can be an issue in ¹H NMR. wikipedia.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. thermofisher.com These techniques are complementary and are based on the absorption (FT-IR) or scattering (Raman) of light by molecular vibrations. thermofisher.com

For this compound, characteristic vibrational frequencies would be expected for the N-H stretches of the aniline (B41778) group, C-H stretches of the aromatic ring and methyl group, the C-F stretch, and the S=O stretch of the sulfinyl group. nih.govtsijournals.com

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Aniline) | 3300-3500 | FT-IR, Raman |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H Stretch (CH₃) | 2850-3000 | FT-IR, Raman |

| S=O Stretch (Sulfinyl) | 1030-1070 | FT-IR |

| C-F Stretch | 1000-1400 | FT-IR |

Note: The exact positions of the vibrational bands are dependent on the specific molecular environment and physical state of the sample.

X-ray Crystallography for Solid-State Structure Determination

No specific X-ray crystallographic data for this compound was found in the provided search results.

Hyphenated Techniques for Mixture Analysis and Trace Impurities

In pharmaceutical manufacturing, it is crucial to identify and quantify any impurities present in the final product or intermediates. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for this purpose. ajrconline.orgijfmr.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates components of a mixture using high-performance liquid chromatography (HPLC) and then detects them using a mass spectrometer. chemijournal.comsaspublishers.com This allows for the identification of impurities based on their retention time and mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS separates volatile compounds using gas chromatography before detection by mass spectrometry. chemijournal.comsaspublishers.com This is particularly useful for identifying volatile organic impurities.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique couples HPLC with NMR spectroscopy, allowing for the structural elucidation of impurities directly as they are separated from the main component. ijfmr.comchemijournal.com

The use of these hyphenated techniques is essential for ensuring the purity of this compound and for identifying any potential process-related impurities or degradation products. ajrconline.org

Future Directions and Emerging Research Avenues for 3 Fluoro 4 Methanesulfinylaniline

Development of Novel Catalytic Transformations

The distinct electronic properties of 3-Fluoro-4-methanesulfinylaniline make it a fascinating substrate for novel catalytic transformations. The electron-withdrawing nature of the fluorine atom and the sulfinyl group can significantly influence the reactivity of the aniline (B41778) moiety. Future research is poised to explore the development of catalytic systems that can selectively functionalize this molecule.

One promising avenue lies in the transition metal-catalyzed cross-coupling reactions. The sulfoxide group can act as a traceless directing group, facilitating regioselective C-H activation of the aromatic ring. researchgate.netsemanticscholar.org This would allow for the introduction of a wide range of substituents at positions ortho to the sulfinyl group, paving the way for the synthesis of novel derivatives with tailored properties. Nickel-catalyzed cross-coupling reactions, which have been shown to be effective for aryl sulfoxides, could be adapted for this purpose. acs.org

Furthermore, the development of enantioselective catalytic methods for the oxidation of the corresponding sulfide to the chiral sulfoxide will be a critical area of research. Chiral sulfoxides are valuable building blocks in asymmetric synthesis. acs.org Palladium-catalyzed enantioselective arylation of sulfenate anions is a potential strategy to achieve this. organic-chemistry.org

| Catalyst System | Reaction Type | Potential Product | Hypothetical Yield (%) |

| Pd(OAc)2 / Chiral Ligand | Asymmetric Sulfoxidation | Enantiopure this compound | 95 |

| [Rh(cod)Cl]2 / Josiphos | Directed C-H Alkenylation | 2-Alkenyl-3-fluoro-4-methanesulfinylaniline | 88 |

| NiCl2(dppp) / Zn | Negishi Coupling | 3-Fluoro-4-methanesulfinylbiphenyl derivatives | 75 |

Exploration of Advanced Materials Applications

The incorporation of fluorine atoms into organic molecules is a well-established strategy for modifying the properties of materials. The presence of both a fluorine atom and a polar sulfoxide group in this compound suggests its potential use in the development of advanced materials with unique electronic and optical properties.

Future research could focus on the synthesis of conducting polymers and organic semiconductors derived from this compound. The fluorine substitution can enhance the thermal stability and influence the electronic structure of the resulting polymers. The polar sulfoxide group may also contribute to improved processability and intermolecular interactions, which are crucial for the performance of organic electronic devices.

Moreover, this compound could serve as a precursor for the synthesis of novel dyes and liquid crystals. The combination of the rigid aromatic core with the polar functional groups could lead to materials with interesting photophysical properties and self-assembly behavior.

| Material Type | Potential Application | Key Feature Conferred by this compound |

| Conducting Polymer | Organic Light-Emitting Diodes (OLEDs) | Enhanced electron injection and thermal stability |

| Organic Semiconductor | Organic Field-Effect Transistors (OFETs) | Improved charge carrier mobility and air stability |

| Specialty Dye | Dye-Sensitized Solar Cells (DSSCs) | Tunable absorption spectra and high molar extinction coefficient |

Integration into Complex Molecular Architectures

This compound is a versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The fluoroaniline moiety is a common feature in many pharmaceuticals, where the fluorine atom can improve metabolic stability and binding affinity. nbinno.comwikipedia.org The sulfoxide group, especially in its enantiomerically pure form, can introduce chirality and act as a hydrogen bond acceptor, influencing the conformation and biological activity of a molecule. acs.org

Future research will likely focus on the incorporation of this compound into novel drug candidates. Its unique substitution pattern could lead to the discovery of new bioactive molecules with improved pharmacological profiles. For instance, aryl sulfoxides have been investigated as reversible inhibitors of enzymes like monoacylglycerol lipase, suggesting a potential therapeutic application for derivatives of this compound. nih.govacs.org

The synthesis of complex heterocyclic systems from this compound is another promising area. The aniline group can be readily transformed into a variety of nitrogen-containing heterocycles, while the sulfoxide can be used to control stereochemistry or be further functionalized.

Sustainable Synthesis and Environmental Considerations

The development of green and sustainable synthetic methods is a key focus of modern chemistry. Future research on this compound will undoubtedly prioritize the development of environmentally friendly synthetic routes. This includes the use of catalytic methods that minimize waste and avoid the use of hazardous reagents.

For the synthesis of the fluoroaniline core, catalytic hydrogenation of the corresponding nitroaromatic precursor is a common and efficient method. google.comgoogle.com Future work could explore the use of novel, highly active, and recyclable catalysts to improve the sustainability of this process.

The oxidation of the corresponding sulfide to the sulfoxide is another critical step. The use of green oxidants like hydrogen peroxide or even molecular oxygen in the presence of a suitable catalyst would be a significant improvement over traditional methods that use stoichiometric and often toxic oxidizing agents. organic-chemistry.orgacs.orgacs.orgresearchgate.net

| Synthetic Step | Traditional Method | Potential Sustainable Alternative |

| Nitro Group Reduction | Sn/HCl | Catalytic Hydrogenation (e.g., Pd/C) |

| Sulfide Oxidation | m-CPBA | H2O2 / Catalyst or Aerobic Oxidation |

| C-H Functionalization | Stoichiometric Reagents | Catalytic Directed C-H Activation |

Application in Chemical Biology Tools (focused on synthesis and molecular function, not direct biological effects)

The unique properties of this compound also make it an attractive candidate for the development of chemical biology tools. The fluorine atom can be used as a sensitive NMR probe to study molecular interactions and dynamics.

A significant area of future research will be the synthesis of fluorescent probes based on this scaffold. By attaching a fluorophore to the aniline nitrogen or another position on the ring, it may be possible to create sensors for specific biological analytes or to visualize cellular processes. The sulfoxide group could be designed to interact with specific targets, leading to a change in the fluorescent signal upon binding.

Furthermore, this compound could be used as a building block for the synthesis of photoaffinity labels. These tools are used to identify the binding partners of small molecules in complex biological systems. The aniline group can be readily converted into a diazirine, a common photoactivatable group.

| Chemical Biology Tool | Potential Application | Key Role of this compound |

| 19F NMR Probe | Studying protein-ligand interactions | Fluorine atom as a sensitive reporter |

| Fluorescent Sensor | Detecting metal ions or reactive oxygen species | Scaffold for fluorophore and recognition motif |

| Photoaffinity Label | Identifying drug targets | Precursor for the synthesis of a photoactivatable probe |

Q & A

Q. What are the key synthetic routes for 3-Fluoro-4-methanesulfinylaniline, and how can purity be optimized during synthesis?

- Methodological Answer : A common approach involves introducing the sulfinyl group via oxidation of the corresponding sulfide precursor (e.g., 3-fluoro-4-(methylthio)aniline) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C . Purity optimization requires careful control of reaction time and stoichiometry, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirmation of purity can be achieved using HPLC with reference standards like morpholinylphenylcarbamate derivatives (e.g., Benzyl 3-Fluoro-4-(4-morpholinyl)phenylcarbamate, CAS 168828-81-7), which share structural similarities and aid in comparative analysis .

Q. How can spectroscopic techniques (NMR, FT-IR) distinguish this compound from its sulfide or sulfone analogs?

- Methodological Answer :

- ¹⁹F NMR : The sulfinyl group induces distinct deshielding effects on the fluorine atom. Compare chemical shifts with analogs like 4-(difluoromethoxy)-3-fluoroaniline (CAS 1003865-65-3), where electron-withdrawing groups alter δF values .

- FT-IR : The S=O stretch in sulfinyl compounds appears at ~1030–1070 cm⁻¹, absent in sulfides and shifted compared to sulfones (~1300 cm⁻¹). Use reference spectra from morpholinyl sulfonamides (e.g., C11H13F3N2O4S in ) for calibration.

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation to the sulfone. Stability tests should include periodic HPLC analysis to detect degradation products. For related compounds like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3), similar protocols are recommended to avoid hydrolysis or sulfoxide formation .

Advanced Research Questions

Q. How does the sulfinyl group in this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The sulfinyl group can act as a directing group, enhancing regioselectivity in palladium-catalyzed couplings. Experimental design should compare reactivity with non-sulfinyl analogs (e.g., 3-Fluoro-4-phenoxyaniline, CAS 1431963-13-1) using standardized conditions (Pd(OAc)₂, SPhos ligand, K₂CO₃ in dioxane/water). Monitor yields and byproducts via LC-MS, referencing morpholinyl oxazolidinone derivatives (e.g., MM3300.08, CAS 496031-57-3) for fragmentation patterns .

Q. What computational methods are suitable for predicting the electronic effects of the sulfinyl group on aromatic substitution patterns?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model charge distribution and frontier molecular orbitals. Compare with experimental data from fluorinated analogs like 3-(Trifluoromethyl)phenethylamine (CAS 52516-30-0), where electron-withdrawing groups alter electrophilic substitution rates . Validate predictions using Hammett σ constants derived from substituent effects on reaction kinetics.

Q. How can contradictions in reported biological activities of sulfinyl anilines be resolved through structure-activity relationship (SAR) studies?

- Methodological Answer : Design SAR studies with systematic variation of substituents (e.g., replacing methanesulfinyl with trifluoromethyl or morpholinyl groups). Use high-throughput screening (HTS) assays paired with multivariate analysis to isolate sulfinyl-specific effects. Reference datasets from morpholinyl sulfonamides (e.g., C11H13F3N2O4S ) can provide baseline activity profiles for comparison.

Methodological Challenges and Data Analysis

Q. What strategies mitigate interference from sulfoxide byproducts during HPLC analysis of this compound?

- Methodological Answer : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (0.1% TFA) at 1.0 mL/min. Optimize retention times to separate sulfinyl, sulfide, and sulfone species. Validate against reference standards like 4-(Trifluoromethyl)salicylic acid (CAS 328-90-5), which exhibits similar polarity and retention behavior .

Q. How can kinetic studies elucidate the oxidation pathway of this compound to its sulfone derivative?

- Methodological Answer : Perform time-resolved UV-Vis spectroscopy to track S=O bond formation under controlled oxidative conditions (e.g., H₂O₂ in acetic acid). Compare rate constants with structurally related compounds like 2-(Trifluoromethyl)phenol (CAS 444-30-4), where steric and electronic effects influence oxidation rates .

Safety and Waste Management

Q. What protocols ensure safe disposal of sulfinyl-containing waste generated during synthesis?

- Methodological Answer : Neutralize acidic or basic residues before segregating sulfinyl waste. Collaborate with certified waste management services for incineration, as recommended for 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3) . Document disposal procedures per OSHA guidelines to ensure compliance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.